molecular formula C15H13N3O2 B5763374 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5763374
M. Wt: 267.28 g/mol
InChI Key: KSZGDKYQMCHPEE-UHFFFAOYSA-N
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Description

3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-4-2-6-13(8-11)19-10-14-17-15(18-20-14)12-5-3-7-16-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGDKYQMCHPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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